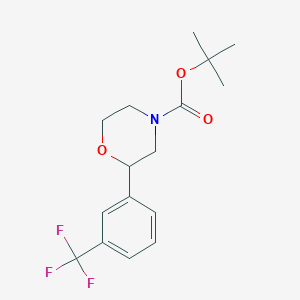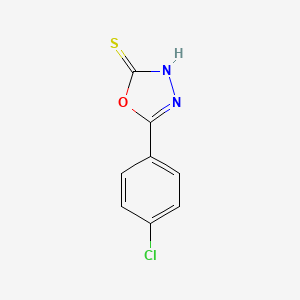
5-Fluoroorotic acid monohydrate
Descripción general
Descripción
5-Fluoroorotic acid monohydrate is a fluorinated derivative of the pyrimidine precursor orotic acid. It is primarily used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . This compound has also been utilized in diatom selection .
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) . The enzyme plays a crucial role in the synthesis of pyrimidine rings, which are essential components of nucleic acids .
Mode of Action
This compound interacts with its target by being converted into a toxic metabolite. In the presence of the URA3 gene, 5-Fluoroorotic acid is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This conversion process results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of orotic acid to uridine monophosphate (UMP), a key step in the synthesis of pyrimidine nucleotides. The compound inhibits this pathway by being converted into a toxic metabolite in the presence of the URA3 gene . This results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that the compound is very soluble in dmso This suggests that it may have good bioavailability when administered in a suitable solvent
Result of Action
The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the conversion of the compound into a toxic metabolite in the presence of the URA3 gene . This makes it especially useful for the selection and identification of mutant yeast strains .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound’s selective toxicity is destroyed at pH levels above 4.5 . Furthermore, the compound is stable at high temperatures, such as boiling and autoclaving . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used.
Análisis Bioquímico
Biochemical Properties
5-Fluoroorotic acid monohydrate plays a significant role in biochemical reactions. It interacts with the enzyme orotidine-5’-monophosphate (OMP) dicarboxylase, which is encoded by the URA3 gene . The interaction between this compound and OMP dicarboxylase leads to the decarboxylation of 5-Fluoroorotic acid to 5-fluorouracil, a toxic metabolite .
Cellular Effects
The effects of this compound on cells are profound. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . The compound exerts its influence on cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .
Metabolic Pathways
This compound is involved in the pyrimidine metabolic pathway. It interacts with the enzyme OMP dicarboxylase, which is involved in the decarboxylation of 5-Fluoroorotic acid to 5-fluorouracil .
Métodos De Preparación
5-Fluoroorotic acid monohydrate is synthetically prepared. The synthetic preparation involves the fluorination of orotic acid, followed by crystallization to obtain the monohydrate form . The compound is typically synthesized in a laboratory setting, and the methods for its synthetic preparation and mass spectra have been well-documented .
Análisis De Reacciones Químicas
5-Fluoroorotic acid monohydrate undergoes several types of chemical reactions, including:
Decarboxylation: In the presence of the URA3 gene, 5-fluoroorotic acid is decarboxylated to form 5-fluorouracil, a toxic metabolite.
Substitution: The fluorine atom in the compound can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include ammonium hydroxide for solubilization and various enzymes for decarboxylation . The major product formed from the decarboxylation reaction is 5-fluorouracil .
Aplicaciones Científicas De Investigación
5-Fluoroorotic acid monohydrate has a wide range of scientific research applications:
Yeast Genetics: It is used to detect the expression of the URA3 gene in yeast, which encodes orotine-5’-monophosphate dicarboxylase.
Gene Replacement and Mutation Analysis: The compound is used in constructing yeast 2-hybrid libraries, gene replacement, analysis of transposable genetic elements, and identification of gene mutations.
Selection Agent: It serves as a counter-selection agent to screen for specific mutants in various organisms, including Lactococcus lactis and Candida albicans.
Inhibitor: 5-Fluoroorotic acid is a selective inhibitor of rRNA synthesis in mammals.
Comparación Con Compuestos Similares
5-Fluoroorotic acid monohydrate is unique due to its specific use in yeast genetics and its selective toxicity. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Orotic Acid: The precursor from which 5-fluoroorotic acid is derived.
Fluoroorotidine Monophosphate: An intermediate in the metabolic pathway of 5-fluoroorotic acid.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Propiedades
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-70-8 | |
| Record name | 5-Fluoroorotic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)





![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)





